molecular formula C14H14ClN3 B1362465 4'-Chloro-4-dimethylaminoazobenzene CAS No. 2491-76-1

4'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1362465
CAS RN: 2491-76-1
M. Wt: 259.73 g/mol
InChI Key: WQWHNMIYCHFRJK-UHFFFAOYSA-N
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Description

4’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-4-dimethylaminoazobenzene consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight of this compound is 259.74 g/mol .


Physical And Chemical Properties Analysis

4’-Chloro-4-dimethylaminoazobenzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 degrees Celsius . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 404.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 76.3±0.5 cm3 .

Safety And Hazards

4’-Chloro-4-dimethylaminoazobenzene is considered hazardous . It can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWHNMIYCHFRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037484
Record name 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-4-dimethylaminoazobenzene

CAS RN

2491-76-1
Record name 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

The ability of the cyclic ethers to solubilize salts were determined as follows. The cyclic ether (~90 mg) was dissolved in 0.4 ml. of chloroform and its 100 MHz pmr spectrum recorded. Excess salt (3 to 4 moles per mole of cyclic ether) was shaken with this solution which was then filtered, and the pmr spectrum again taken. The relative number of moles of the cyclic ether to the dissolved salt were determined (±5%) by integrating the appropriate signals of the protons of the cycle vs those of the salt. After the spectra were run, all solutions were returned to contact with the excess salt, and the mixtures were shaken intermittently for 24 hours without spectral change. With each salt, a parallel experiment was performed in which the cyclic ether was absent. Unless noted otherwise, no signal was observed for the salt in the absence of the cyclic ether, indicating the salt alone to be too insoluble to be detected. Run 23 involved benzoyl hexafluorophosphate as the guest salt. This material both complexed with and more slowly reacted with (benzoylated) the host cycle. Within 5 minutes, the nmr spectrum of the mixture indicated that 80% of the benzoyl salt originally complexed had reacted. The aryl-diazonium salts were stabilized by complexation, as shown by the decreased rate of nitrogen evolution upon complexation of the more unstable of them. Reactions other than complexation of the diazonium salts with the cyclic ethers were very slow. However, reactions of the complexed diazonium salts with compounds with which they ordinarily react rapidly (e.g., N,N-dimethylaniline, potassium phenoxide, Sandmeyer reaction reagents, hypophosphorous acid) were not inhibited by complexation. For example, when 2.25 g. (10 mmol) of 4-chlorobenzenediazonium tetrafluoroborate was dissolved at 25° in a solution of 4.88 g. (10 mmol) of a cyclic ether 6 in 50 ml. of dichloromethane, cooled to -75°, and N,N-dimethylaniline added, a 95% yield of 4-chloro-4'-(N,N-dimethylamino)-azobenzene was produced.
[Compound]
Name
cyclic ethers
Quantity
0 (± 1) mol
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10 mmol
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[Compound]
Name
cyclic ether
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10 mmol
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cyclic ether
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Name
cyclic ether
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[Compound]
Name
benzoyl
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0 (± 1) mol
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[Compound]
Name
aryl-diazonium
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[Compound]
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diazonium salts
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cyclic ethers
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Name
diazonium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JA Miller, EC Miller - The Journal of experimental medicine, 1948 - rupress.org
… 2'-Nitro- and 2'-chloro-4-dimethylaminoazobenzene were about one-half to one-third as active and 4'-chloro-4-dimethylaminoazobenzene was approximately one-fourth as active as the …
Number of citations: 185 rupress.org
M JA, M EC - The Journal of Experimental Medicine, 1948 - europepmc.org
… 2'-Nitro- and 2'-chloro-4-dimethylaminoazobenzene were about one-half to one-third as active and 4'-chloro-4-dimethylaminoazobenzene was approximately one-fourth as active as the …
Number of citations: 1 europepmc.org
T Kato, T Matsuda, S Matsui, T Mizutani… - Biological and …, 2002 - jstage.jst.go.jp
… -F-MY, 970-150-0), 2-chloro-4-dimethylaminoazobenzene (2-Cl-MY, 3010-47-7), 3-chloro-4-dimethylaminoazobenzene (3-Cl-MY, 3789-77-3), 4-chloro4-dimethylaminoazobenzene (4-…
Number of citations: 26 www.jstage.jst.go.jp
N Nishimura, T Sueyoshi, H Yamanaka… - Bulletin of the …, 1976 - journal.csj.jp
… 2-Methyl-4-chloro4'-dimethylaminoazobenzene, l 14–115 C (117 C); 2,4'Dimethyl-4-dimethylaminoazobenzene, 125–126 C (121 C); 2-Methyl-4-chloro-4-dimethylaminoazobenzene, 98…
Number of citations: 240 www.journal.csj.jp
S Yamamoto, N Nishimura, S Hasegawa - Bulletin of the Chemical …, 1973 - journal.csj.jp
The tautomeric equilibrium constants, K t =[ammonium ion]/[azonium ion], of the first conjugate acids of 4-dialkylaminoazobenzene derivatives were estimated by the spectrophotometric …
Number of citations: 29 www.journal.csj.jp
S Yamamoto - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
The tautomeric equilibrium constants, K t =[ammonium ion]/[azonium ion], of the first conjugate acids of 2- and/or 2′-methyl-4-dimethylaminoazobenzene derivatives were estimated by …
Number of citations: 12 www.journal.csj.jp
KT Chung - Journal of Environmental Science and Health, Part C, 2016 - Taylor & Francis
… 2’-Nitro and 2-chloro-4-dimethylaminoazobenzenes were about one half to one third as active, and 4′-chloro-4-dimethylaminoazobenzene was approximately one fourth as active as …
Number of citations: 712 www.tandfonline.com
PE Hughes - Cancer Research, 1958 - AACR
During aminoazo dye carcinogenesis, islands of morphologically normal parenchymal cells could be found in the livers of most rats which had lost their affinity for fluorescein rabbit …
Number of citations: 34 aacrjournals.org
TH Dzido - 2000 - thevespiary.org
In the conventional mode of development in planar chromatography the mobile phase is supplied to the chromatographic plate by direct contact with the adsorbent layer and the flow …
Number of citations: 2 www.thevespiary.org
TH Dzido, E Soczewiński - Journal of Chromatography A, 1990 - Elsevier
Thin-layer chromatography (TLC) is still commonly used, and new analytical applications and recent developments have been reportedlP5. In recent years sandwich chambers have …
Number of citations: 114 www.sciencedirect.com

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